2-chloro-3-phenylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWWNOYKNCBEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427878 | |
| Record name | 2-chloro-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-62-8 | |
| Record name | 2-chloro-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Phenylquinazolin 4 3h One and Its Precursors
Classical Synthetic Routes to the Quinazolinone Core
The foundational quinazolinone ring system is traditionally constructed through well-established cyclization and annulation strategies, which have been refined over many years. These methods typically involve the formation of the pyrimidine ring onto a pre-existing benzene (B151609) derivative.
Cyclization and Annulation Strategies
Classical syntheses of the quinazolinone core often rely on the condensation of anthranilic acid or its derivatives with a suitable one-carbon source. A prominent example is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with amides. organic-chemistry.org Modifications of this approach and other cyclization strategies are central to forming the basic quinazolinone skeleton.
Annulation strategies involve the construction of the quinazolinone ring system in a single synthetic operation from acyclic precursors. These methods are valued for their efficiency in rapidly assembling the heterocyclic core.
Precursor Design and Chemical Elaboration
The synthesis of specifically substituted quinazolinones like 2-chloro-3-phenylquinazolin-4(3H)-one necessitates careful precursor design. A common starting point is anthranilic acid, which can be acylated and then cyclized. For instance, the reaction of anthranilic acid with butyryl chloride yields N-butyryl anthranilic acid, which can be cyclized to the corresponding benzoxazinone using acetic anhydride. nih.gov This benzoxazinone can then be reacted with a primary amine, such as aniline, to introduce the N-phenyl group at the 3-position, forming a 2-substituted-3-phenylquinazolin-4(3H)-one. nih.gov
A key precursor for the target molecule is 3-phenyl-2,4(1H,3H)-quinazolinedione. This can be synthesized and subsequently chlorinated. Another important intermediate is 2,4-dichloroquinazoline, which can be prepared from 2,4(1H,3H)-quinazolinedione by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). nih.govsapub.org The reaction of 2,4-dichloroquinazoline with amines is a known method for introducing substituents at the 2- and 4-positions. DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack, indicating that reaction with an amine would preferentially occur at this position. nih.gov
Contemporary and Advanced Synthetic Approaches to this compound
Modern synthetic chemistry has introduced a variety of advanced methods for the synthesis of quinazolinones, focusing on catalysis, green chemistry principles, and innovative technologies like flow chemistry.
Catalyst-Mediated Syntheses (e.g., Transition Metal Catalysis, Organocatalysis)
Catalyst-mediated reactions offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition metals such as palladium, copper, and rhodium have been extensively used in the synthesis of quinazolinone derivatives. nih.gov For example, palladium-catalyzed cross-coupling reactions can be employed to form key C-N and C-C bonds in the quinazolinone scaffold.
Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using an organic dye like fluorescein as a photocatalyst, represents a metal-free approach to quinazolin-4(3H)-ones. nih.gov This method proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted, Aqueous Media)
In line with the principles of green chemistry, numerous environmentally benign methods for quinazolinone synthesis have been developed. These include solvent-free reactions, the use of water as a solvent, and microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinazolinone derivatives. researchgate.net For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was achieved in just 5 minutes under microwave irradiation, compared to 10 hours with conventional heating. researchgate.net
Graphene oxide nanosheets have been utilized as a catalyst for the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones in an aqueous medium at room temperature, highlighting an "on-water" synthesis approach. rsc.org
Flow Chemistry Applications and Continuous Synthesis Methodologies
Flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of chemical compounds. While specific applications in the continuous synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable to the synthesis of heterocyclic compounds. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity of the final product. The modular nature of flow reactors also allows for the integration of multiple reaction and purification steps into a continuous process.
Reactivity and Chemical Transformations of 2 Chloro 3 Phenylquinazolin 4 3h One
Nucleophilic Substitution Reactions at C-2
The chlorine atom at the C-2 position of the quinazolinone ring is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, leading to the synthesis of diverse derivatives.
The reaction of 2-chloro-3-phenylquinazolin-4(3H)-one with various amines and alkoxides provides a straightforward route to 2-amino and 2-alkoxy derivatives, respectively.
Amination: The substitution of the C-2 chlorine with an amino group can be achieved by reacting this compound with different primary and secondary amines. These reactions are typically carried out in a suitable solvent, and the reaction conditions can be tailored to the specific amine being used. For instance, the reaction with hydrazine (B178648) hydrate leads to the formation of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one, a key intermediate for the synthesis of further derivatives.
| Amine Reagent | Product | Reaction Conditions |
| Hydrazine hydrate | 2-Hydrazinyl-3-phenylquinazolin-4(3H)-one | Ethanol, reflux |
| Various primary amines | 2-(Alkyl/Aryl)amino-3-phenylquinazolin-4(3H)-one | Not specified |
| Various secondary amines | 2-(Dialkyl/Aryl)amino-3-phenylquinazolin-4(3H)-one | Not specified |
Alkoxylation: Similarly, alkoxylation can be achieved by treating this compound with alkoxides. This reaction introduces an alkoxy group at the C-2 position, yielding 2-alkoxy-3-phenylquinazolin-4(3H)-one derivatives. The choice of the alkoxide determines the nature of the alkoxy group introduced.
| Alkoxide Reagent | Product | Reaction Conditions |
| Sodium methoxide | 2-Methoxy-3-phenylquinazolin-4(3H)-one | Methanol, reflux |
| Sodium ethoxide | 2-Ethoxy-3-phenylquinazolin-4(3H)-one | Ethanol, reflux |
The versatility of the C-2 position is further demonstrated by its reactivity towards sulfur and cyanide nucleophiles.
Thiolation: Reaction with thiols or thiolate anions leads to the formation of 2-thioether derivatives. For example, treatment with thiourea (B124793) followed by hydrolysis can yield the corresponding 2-mercapto-3-phenylquinazolin-4(3H)-one. This compound can then be further alkylated to produce a variety of 2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivatives.
| Thiol Reagent | Product | Reaction Conditions |
| Thiourea | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethanolic KOH, reflux |
| Alkyl/Aryl thiols | 2-(Alkyl/Aryl)thio-3-phenylquinazolin-4(3H)-one | Base, suitable solvent |
Cyanation: The introduction of a cyano group at the C-2 position can be accomplished through reaction with a cyanide salt, such as potassium cyanide. This reaction yields 2-cyano-3-phenylquinazolin-4(3H)-one, a valuable precursor for the synthesis of other derivatives, including carboxylic acids and amides, through hydrolysis or other transformations of the nitrile group.
| Cyanide Reagent | Product | Reaction Conditions |
| Potassium cyanide | 2-Cyano-3-phenylquinazolin-4(3H)-one | Aprotic polar solvent (e.g., DMF) |
While less common, halogen exchange reactions at the C-2 position are also possible. These reactions can be used to replace the chlorine atom with other halogens, such as fluorine, bromine, or iodine. The reaction conditions for these transformations typically involve the use of a halide salt in a suitable solvent.
| Halide Reagent | Product | Reaction Conditions |
| Potassium fluoride | 2-Fluoro-3-phenylquinazolin-4(3H)-one | Aprotic polar solvent, high temperature |
| Sodium bromide | 2-Bromo-3-phenylquinazolin-4(3H)-one | Acetone, reflux |
| Sodium iodide | 2-Iodo-3-phenylquinazolin-4(3H)-one | Acetone, reflux (Finkelstein reaction) |
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group at the 3-position of the quinazolinone ring can undergo electrophilic aromatic substitution reactions. The directing effect of the quinazolinone moiety influences the position of substitution on the phenyl ring. The nitrogen atom of the quinazolinone ring is deactivating, directing incoming electrophiles to the meta- and para-positions of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration and halogenation.
Nitration: Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of nitro-substituted products, with the nitro group predominantly at the para-position of the phenyl ring.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using a halogen in the presence of a Lewis acid catalyst. Similar to nitration, the substitution occurs primarily at the para-position of the phenyl ring.
Modifications of the Quinazolinone Ring System
The quinazolinone ring itself can also be chemically modified, although these transformations are generally more challenging than substitutions at the C-2 position.
Reductions: The carbonyl group at the C-4 position of the quinazolinone ring can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride. This reaction converts the quinazolinone to a 2-chloro-3-phenyl-3,4-dihydroquinazoline. The hydrogenation of the pyrimidine ring in 3-substituted 4(3H)-quinazolinones can also be achieved using catalysts like palladium or platinum oxide, leading to 1,2-dihydro derivatives nih.gov.
Oxidations: The quinazolinone ring is generally stable towards oxidation. However, under harsh oxidative conditions, degradation of the ring system can occur. Specific and controlled oxidation reactions of the quinazolinone ring of this compound are not well-documented in the literature.
Ring-Opening and Ring-Closing Reactions
The quinazolinone core is generally stable; however, under specific conditions, it can undergo ring transformations.
Ring-Opening Reactions: While the direct ring-opening of this compound is not extensively documented, related quinazolinone structures have shown susceptibility to ring-opening, particularly during synthesis. For instance, the synthesis of certain 3-amino-quinazolin-4(3H)-ones using solvents can sometimes lead to unintended ring-opening byproducts. To circumvent this, solvent-free fusion reactions at high temperatures (e.g., 250°C) have been successfully employed, preventing the formation of such artifacts and ensuring the integrity of the quinazolinone ring system. researchgate.net
Ring-Closing Reactions: Ring-closing reactions are pivotal in synthesizing fused heterocyclic systems based on the quinazolinone scaffold. An important example is the electrophilic intramolecular heterocyclization. While not starting from the 2-chloro derivative, studies on 2-(alkynylthio)-3-phenylquinazolin-4(3H)-ones demonstrate the principle of this reactivity. researchgate.net
The reaction of 2-(but-3-in-1-ylthio)-3-phenylquinazolin-4(3H)-one with halogens like bromine, iodine, and iodine bromide proceeds in a regio- and stereo-selective manner. This process leads to the formation of a new fused ring, resulting in 1-(halogenomethylidene)-6-oxo-5-phenyl-2,3,5,6-tetrahydro-1H- researchgate.netnih.govthiazino[3,2-a]quinazolinium halides. researchgate.net Similarly, the reaction of 3-allyl-2-allylthioquinazolin-4-one with electrophiles like iodine bromide or selenium and tellurium tetrahalides regioselectively forms angular tetrahydrothiazolo[3,2-a]quinazolinium salts. dnu.dp.ua These examples of annelation highlight a powerful strategy for constructing more complex molecules from the basic quinazolinone framework. researchgate.netdnu.dp.ua
Another significant ring-closing strategy involves the reaction of cyclohexane-fused 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, which yields novel octahydro researchgate.netresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-ones. nih.gov This reaction demonstrates the formation of a triazole ring fused to the quinazolinone system. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions at C-2
The chlorine atom at the C-2 position of this compound serves as a versatile handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation. The reactivity of aryl halides in such couplings generally follows the order I > Br > Cl, making the displacement of the chloro group more challenging and often requiring optimized catalytic systems. semanticscholar.org
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.orglibretexts.orgyonedalabs.com This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with less reactive aryl chlorides. libretexts.orgfishersci.co.ukorganic-chemistry.org
While specific examples for this compound are not abundant in the literature, the Suzuki-Miyaura reaction has been successfully applied to other halogenated quinazolinones to produce various 2-aryl derivatives. semanticscholar.org For instance, N(3)-unsubstituted 2-arylquinazolin-4(3H)-ones can be synthesized from 2-(benzylsulfanyl)quinazolin-4(3H)-ones and arylboronic acids using a copper-mediated, palladium-catalyzed Liebeskind-Srogl type of Suzuki reaction. clockss.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide (Electrophile) | Boronic Acid (Nucleophile) | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonates, Phosphates | Toluene, THF, Dioxane | Biaryl, Styrene |
| Aryl Triflate | Alkylboronic Acid | Palladacycle | t-BuOK | Water | Aryl-Alkyl |
| Aryl Chloride | Phenylboronic Acid | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | Biaryl |
The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.org
The catalytic mechanism involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, affords the final product. libretexts.org
The Sonogashira coupling has been successfully applied to 4-chloroquinazolines. For example, the reaction of 2-substituted 4-chloroquinazolines with various terminal alkynes using Pd(PPh₃)₄ and CuI in the presence of cesium carbonate affords the corresponding 4-alkynylquinazolines in high yields. researchgate.net However, the reaction can be sensitive to the substituents on the quinazoline (B50416) ring. The presence of an electron-withdrawing group like trichloromethyl at the C-2 position can complicate the reaction, leading to lower yields and side products. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling. nih.gov
Table 2: Examples of Sonogashira Coupling with Chloroquinazolines
| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Cs₂CO₃ | THF | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline | - |
| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, CuI | Cs₂CO₃ | DMF | 4-(Phenylethynyl)-2-trichloromethylquinazoline | 15% |
| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Arylalkyne | up to 97% |
Data adapted from related chloroquinazoline systems to illustrate typical reaction conditions and outcomes. nih.govresearchgate.netnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgwikipedia.org The reaction mechanism includes the oxidative addition of the halide to Pd(0), insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org The reaction is generally performed in the presence of a base. organic-chemistry.orgwikipedia.orgnih.gov While a powerful C-C bond-forming tool, specific applications of the Heck reaction starting directly from this compound are not well-documented. However, the general principles suggest its feasibility with an appropriate choice of catalyst and reaction conditions, which are often more forcing for aryl chlorides. nih.gov
Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudo-halide, catalyzed by palladium. mdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. semanticscholar.org
The Stille coupling has been employed in the functionalization of halogenated quinazolines. For instance, in a one-pot sequential reaction, a Sonogashira coupling at the C-6 iodo position of a 2-aryl-4-chloro-6-iodoquinazoline was followed by a Stille coupling at the C-4 chloro position with 2-(tributylstannyl)furan, demonstrating the viability of using chloroquinazoline substrates in this reaction. nih.gov
Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound
Selectivity is a critical aspect of the chemical transformations of multifunctional molecules like this compound.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others. masterorganicchemistry.com In this compound, potential reactive sites include the C-2 chloro group, the C-4 carbonyl group, and the aromatic rings. In cross-coupling reactions, the palladium catalyst selectively activates the C-Cl bond for oxidative addition, leaving the carbonyl group and the phenyl rings untouched. The principles of Hard-Soft Acid-Base (HSAB) theory can also predict the chemoselectivity of reactions with electrophiles. For instance, in related quinazolinone systems, reactions with soft electrophiles tend to occur at softer nucleophilic sites (like sulfur in thioamides), while hard electrophiles react at harder sites (like oxygen or nitrogen). ekb.eg
Regioselectivity: Regioselectivity describes the preference for bond formation at one position over another. masterorganicchemistry.com In the context of this compound, which has only one halogen, regioselectivity primarily becomes a factor in reactions involving the quinazolinone core itself. For example, in the electrophilic cyclization of 2-(alkynylthio)-3-phenylquinazolin-4(3H)-ones, the reaction is highly regioselective, leading to the formation of angular fused products rather than linear ones. researchgate.netnih.gov The length of the alkyl chain in the thioether substituent can influence the regioselectivity, determining whether a five- or six-membered ring is formed. researchgate.net In di-halogenated quinazolines, such as 2,4-dichloroquinazoline, nucleophilic aromatic substitution is highly regioselective, occurring preferentially at the more activated C-4 position. nih.gov
Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over others. masterorganicchemistry.com This is particularly relevant in reactions that create new chiral centers or geometric isomers. The halogen-induced cyclization of 2-(but-3-in-1-ylthio)-3-phenylquinazolin-4(3H)-one is not only regioselective but also stereoselective, exclusively forming the E-isomer of the resulting 1-(halogenomethylidene) product. researchgate.net This high degree of stereocontrol is a key feature of the reaction. Similarly, the Heck reaction is well-known for its outstanding trans selectivity in the resulting alkene product. organic-chemistry.org
Design and Synthesis of 2 Chloro 3 Phenylquinazolin 4 3h One Derivatives and Analogues
Structural Modification Strategies at C-2 and N-3 Positions
The primary sites for structural modification on the 2-chloro-3-phenylquinazolin-4(3H)-one core are the C-2 and N-3 positions. These positions are readily accessible for chemical alteration, providing a straightforward path to a vast library of analogues.
The C-2 position is characterized by a chloro substituent, which acts as an excellent leaving group. This facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functionalities. stackexchange.commdpi.com The electrophilic nature of the C-2 carbon is enhanced by the adjacent nitrogen atoms and the carbonyl group, making it highly susceptible to attack by various nucleophiles. Common nucleophiles used to displace the C-2 chlorine include amines, hydrazines, thiols, and alcohols, leading to the formation of 2-amino, 2-hydrazinyl, 2-thio, and 2-alkoxy derivatives, respectively. The reaction conditions for these substitutions can be modulated; for instance, substitution at the C-4 position of a 2,4-dichloroquinazoline precursor often occurs under milder conditions than substitution at C-2, highlighting the differential reactivity of the positions. stackexchange.commdpi.com
The N-3 position, occupied by a phenyl group in the parent compound, is another key site for introducing diversity. This is typically achieved during the initial synthesis of the quinazolinone ring. A common method involves the condensation of a 2-acylaminobenzoic acid or its equivalent, such as a 2-substituted-4H-3,1-benzoxazin-4-one, with a primary amine. nih.govrjptonline.org By varying the primary amine (R-NH₂), a wide range of alkyl, aryl, or heteroaryl substituents can be installed at the N-3 position, significantly influencing the steric and electronic properties of the final molecule. rjptonline.org
Table 1: Key Positions for Modification and Common Reagents
| Position | Type of Modification | Common Reagents/Precursors | Resulting Moiety |
|---|---|---|---|
| C-2 | Nucleophilic Substitution | Primary/Secondary Amines (R¹R²NH) | 2-Amino Derivatives |
| Hydrazine (B178648) Hydrate (N₂H₄·H₂O) | 2-Hydrazinyl Derivative | ||
| Thiols (RSH) | 2-Thioether Derivatives | ||
| N-3 | Varied during Synthesis | Primary Amines (R-NH₂) | 3-Alkyl/Aryl/Heteroaryl |
| Aniline Derivatives | 3-Phenyl Derivatives |
Introduction of Diverse Functional Groups and Heterocyclic Moieties
Building upon the reactivity of the C-2 position, a multitude of functional groups and heterocyclic systems can be appended to the quinazolinone core. The synthesis of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one serves as a prime example of creating a versatile intermediate. researchgate.netnih.gov This hydrazinyl derivative is readily prepared by reacting this compound with hydrazine hydrate. researchgate.net The resulting compound possesses a reactive hydrazinyl group that can undergo further transformations.
For instance, condensation of the 2-hydrazinyl intermediate with various aldehydes or ketones yields the corresponding hydrazones. researchgate.net This hydrazinyl moiety is also a key precursor for the construction of fused heterocyclic rings. Similarly, starting with a 2-thioxo-3-phenylquinazolin-4(3H)-one, alkylation with ethyl chloroacetate followed by reaction with hydrazine hydrate produces a 2-(acetylhydrazide)thio derivative. sapub.org This intermediate can then be reacted with various electrophiles, such as carbon disulfide or phenyl isothiocyanate, to introduce thiourea (B124793) or to cyclize into 1,3,4-oxadiazole or triazole rings attached to the C-2 position via a thio-methylene linker. sapub.org
At the N-3 position, entire heterocyclic systems can be introduced by using a primary amine that already contains a heterocyclic ring during the core synthesis. For example, using 2-phenyl-4-(2-aminoethyl)thiazole as the primary amine in a reaction with a benzoxazinone intermediate yields quinazolinones bearing a substantial thiazole-containing substituent at the N-3 position. nih.gov
Heterocyclic Ring Fusions and Expansion on the Quinazolinone Core
A significant strategy in derivative design involves the fusion of additional heterocyclic rings onto the quinazolinone framework, creating more complex and rigid tricyclic or tetracyclic systems. These fused systems often exhibit unique pharmacological profiles. The synthesis of these structures typically relies on intramolecular cyclization reactions.
One common approach begins with the introduction of a bifunctional group at either the C-2 or N-3 position. For example, a 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-one can undergo an acid-catalyzed intramolecular cyclization. nih.gov In this reaction, the terminal amino group of the N-3 side chain attacks the C-2 position, displacing the phenylamino group to form a new six-membered ring, resulting in a 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one. nih.gov If the side chain is shorter, such as in a 3-(2-aminoethyl) derivative, a five-membered ring is formed, yielding a 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. nih.gov
Another powerful strategy utilizes the 2-hydrazinyl derivative. The reaction of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one with reagents like formic acid or nitrous acid can lead to the formation of fused sapub.orgaurigeneservices.comresearchgate.nettriazolo[4,3-c]quinazoline or tetrazolo[1,5-c]quinazoline ring systems, respectively.
Table 2: Examples of Fused Heterocyclic Systems
| Precursor Substituent | Cyclization Reagent/Condition | Fused Ring System | Resulting Core Structure |
|---|---|---|---|
| 3-(2-Aminoethyl) at N-3 | Formic Acid | Imidazole | Imidazo[2,1-b]quinazolinone |
| 3-(3-Aminopropyl) at N-3 | Formic Acid | Pyrimidine | Pyrimido[2,1-b]quinazolinone |
| 2-Hydrazinyl at C-2 | Carbon Disulfide | Triazole-thione | sapub.orgaurigeneservices.comresearchgate.netTriazolo[4,3-c]quinazolin-thione |
Isosteric Replacements and Bioisosterism in Derivative Design
Bioisosterism, the replacement of atoms or groups with other atoms or groups that have similar physical or chemical properties, is a fundamental strategy in drug design to modulate a compound's activity, selectivity, toxicity, and pharmacokinetic properties. preprints.orguib.nocambridgemedchemconsulting.com This principle is widely applied to the quinazolinone scaffold.
In the context of this compound, the chlorine atom at C-2 is a candidate for bioisosteric replacement. While chlorine is a classical halogen, it can be replaced by other halogens such as fluorine or bromine. Fluorine, being a bioisostere of hydrogen, can alter electronic properties and block metabolic oxidation without significantly increasing steric bulk. cambridgemedchemconsulting.com Replacing chlorine with bromine would increase the size and lipophilicity, which could influence binding interactions and cell permeability.
Non-classical bioisosteric replacements are also common. For example, a hydroxyl (-OH) group can be replaced by an amino (-NH₂) group, or a carbonyl group (C=O) can be swapped with a sulfone (SO₂). A particularly relevant replacement for the chloro group could be a trifluoromethyl (-CF₃) or a cyano (-CN) group. The trifluoromethyl group is highly electronegative and metabolically stable, often improving binding affinity and pharmacokinetic profiles. The cyano group is a linear, polar group that can act as a hydrogen bond acceptor. These modifications are designed to fine-tune the molecule's properties to achieve a desired biological effect. preprints.org
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, high-throughput synthesis methods such as parallel synthesis and combinatorial chemistry are employed. Solid-phase synthesis is particularly well-suited for generating large libraries of quinazolinones. researchgate.net
A representative solid-phase strategy involves anchoring a suitable building block to a polymer resin and then carrying out a sequence of reactions to build the quinazolinone core and introduce diversity. For example, a concise and efficient solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been reported. researchgate.net This method involves the reaction of a polymer-bound isothiourea with an isatoic anhydride derivative. researchgate.net The isothiourea is first formed on the resin from a resin-bound amine. Diversity can be introduced at multiple points:
By using a variety of isatoic anhydrides with different substituents on the aromatic ring.
By starting with different amines to generate a range of isothioureas, which ultimately dictates the substituent at the C-2 amino group.
This approach allows for the rapid and systematic generation of a large number of distinct analogues in a parallel fashion. After the synthesis is complete, the final compounds are cleaved from the solid support, purified, and screened for biological activity. This combinatorial approach significantly accelerates the drug discovery process by enabling the exploration of a much broader chemical space than is feasible with traditional one-by-one synthesis. researchgate.net
Computational and Theoretical Studies on 2 Chloro 3 Phenylquinazolin 4 3h One
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of quinazolinone derivatives. These methods provide a detailed understanding of the electronic landscape of these molecules.
Electronic Structure Analysis and Bonding Characteristics
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
For various quinazolinone derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. For example, in a study of novel quinazolinone Schiff bases, the HOMO and LUMO energies were calculated to determine parameters such as the energy gap (Egap), electronegativity (χ), hardness (η), and softness (S). A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicating a higher tendency to receive electrons. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. |
This table presents the general formulas used in conceptual DFT to calculate various reactivity descriptors from HOMO and LUMO energies.
Aromaticity and Stability Assessments
The quinazolinone core is an aromatic system. Aromaticity is a property of cyclic, planar structures with a ring of resonance bonds that gives increased stability. While specific aromaticity and stability assessments for 2-chloro-3-phenylquinazolin-4(3H)-one are not extensively documented, DFT calculations on the isomeric forms of 4-hydroxyquinazoline have been used to determine their relative stabilities. Such studies typically find that the keto-amino tautomer, which is the case for 4(3H)-quinazolinones, is the most stable form in both gaseous and aqueous phases. The stability of the quinazolinone ring system is a key factor in its prevalence in biologically active molecules.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a compound.
While specific MD simulations for this compound are not reported, studies on other quinazoline (B50416) derivatives have demonstrated the utility of this technique. For instance, MD simulations have been performed on novel quinazoline derivatives acting as phosphodiesterase 7 (PDE7) inhibitors to understand their binding stability within the active site of the enzyme. In such studies, the system is typically solvated in a water model, and the simulation is run for a duration, such as 100 nanoseconds, to observe the conformational changes and interactions of the ligand-protein complex. Similarly, MD simulations of quinazolin-4(3H)-one-morpholine hybrids have been used to assess the stability of ligand-protein complexes, with stable root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values indicating a stable binding mode. These studies highlight how MD simulations can be applied to understand the conformational landscape and interaction dynamics of this compound with biological targets.
Reaction Pathway Prediction and Energy Landscape Mapping
Computational chemistry plays a crucial role in predicting reaction pathways and mapping the energy landscapes of chemical reactions. DFT calculations are frequently used to elucidate reaction mechanisms and determine the energetic feasibility of different synthetic routes.
For the synthesis of the closely related 2-phenylquinazolin-4(3H)-one, DFT calculations at the B3LYP/6-31G(d,p) level have been used to map the energy profiles of the reaction. These calculations can identify transition states and intermediates, providing a detailed mechanistic understanding of the transformation. Such studies can help in optimizing reaction conditions by identifying the rate-determining steps and potential side reactions. The insights gained from the energy landscape of 2-phenylquinazolin-4(3H)-one synthesis can be extrapolated to understand the formation of this compound, which likely follows a similar condensation pathway.
Quantitative Structure-Activity Relationship (QSAR) Modeling (strictly in silico or in vitro activity correlation)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for designing more potent molecules.
Several 3D-QSAR studies have been conducted on quinazolin-4(3H)-one derivatives to understand their inhibitory activities against various biological targets. For example, robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with biological activity.
A study on 4(3H)-quinazolinone derivatives with dithiocarbamate side chains as thymidylate synthase inhibitors also utilized CoMFA to build a robust QSAR model, providing guidelines for structural optimization. The statistical parameters from these models, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), are used to assess their predictive power.
Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Quinazolin-4(3H)-one Analogs
| Model | q² | r² | Predicted r² |
|---|---|---|---|
| CoMFA | 0.570 | 0.855 | 0.657 |
| CoMSIA | 0.599 | 0.895 | 0.681 |
Data adapted from a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors. These parameters indicate the statistical validity and predictive ability of the developed models.
These QSAR studies, although not specific to this compound, demonstrate the applicability of these in silico methods to predict the biological activity of this class of compounds based on their structural features. The presence of the chloro group at the 2-position and the phenyl group at the 3-position would contribute to the steric, electronic, and hydrophobic fields in a QSAR model, influencing its predicted activity.
Descriptors Development and Application
The development and application of molecular descriptors are fundamental to quantitative structure-activity relationship (QSAR) studies. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For the quinazolinone class of compounds, various descriptors are employed to build predictive models of their biological activities.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles from studies on analogous compounds are applicable. Structure–activity relationship (SAR) studies on quinazolinones have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system significantly influence their pharmacological activities due to alterations in physicochemical properties. nih.gov For instance, the presence of a chlorine atom at the 2-position and a phenyl group at the 3-position, as in the titular compound, will contribute uniquely to descriptors such as:
Molecular Weight and Volume: These basic descriptors influence the compound's size and bulk.
Lipophilicity (logP): The phenyl group and chlorine atom will increase the lipophilicity, affecting membrane permeability and binding to hydrophobic pockets in target proteins.
Electronic Descriptors: The electronegative chlorine atom and the aromatic phenyl ring will modulate the electronic distribution within the molecule, which is crucial for intermolecular interactions.
Topological Descriptors: These describe the connectivity and branching of the molecule.
In broader QSAR studies of quinazolinones, these descriptors are correlated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov The insights gained from such studies on related compounds can be extrapolated to guide the investigation of this compound.
Predictive Modeling of Molecular Interactions
Predictive modeling of molecular interactions for this compound relies on computational techniques that simulate the compound's behavior at a molecular level. These models are crucial for understanding how the compound might interact with biological macromolecules, predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and forecasting its potential biological effects.
Commonly used predictive models for the quinazolinone class include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For quinazolinones, the core scaffold often serves as a key component of the pharmacophore.
Molecular Dynamics (MD) Simulations: While computationally intensive, MD simulations can provide a dynamic view of how a ligand interacts with its target protein over time, offering insights into the stability of binding and the nature of intermolecular forces at play.
While specific predictive models for this compound are not detailed in the available literature, the general methodologies applied to the quinazolinone scaffold provide a robust framework for its computational evaluation. researchgate.net
Molecular Docking Simulations with Biological Targets (strictly in vitro or in silico relevance)
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity. For the quinazolinone scaffold, molecular docking studies have been extensively performed to investigate their interactions with various enzymes implicated in disease, particularly in cancer.
Although specific docking studies for this compound are not widely reported, the quinazolinone core is a well-established pharmacophore that targets the ATP-binding site of several kinases. The 2-chloro and 3-phenyl substitutions would play a significant role in modulating the binding affinity and selectivity for these targets. Based on studies of analogous compounds, potential biological targets for this compound and the nature of their interactions can be inferred.
| Biological Target | Key Interactions Observed with Quinazolinone Analogs | Potential Role of Substituents in this compound |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding between the quinazolinone core and key amino acid residues (e.g., Thr766) in the kinase domain. Pi-pi and pi-alkyl interactions with residues like Ala719, Leu694, and Phe699. nih.gov | The 3-phenyl group could engage in additional hydrophobic or pi-stacking interactions within the ATP-binding pocket, potentially enhancing binding affinity. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Similar to EGFR, interactions are often centered in the ATP-binding cleft, involving hydrogen bonds and hydrophobic contacts. | The lipophilic nature of the phenyl group could favor interactions within the hydrophobic regions of the VEGFR-2 binding site. |
| Cyclin-Dependent Kinases (CDKs) | Hydrogen bonding and hydrophobic interactions are critical for the binding of quinazolinone-based inhibitors to the ATP-binding pocket of CDKs. | The specific stereoelectronic profile conferred by the 2-chloro and 3-phenyl groups would influence the selectivity and potency towards different CDK isoforms. |
| Poly (ADP-ribose) polymerase (PARP) | The quinazolinone moiety can form key hydrogen bonds with amino acids in the PARP active site, while substituted rings can occupy adjacent hydrophobic pockets. | The 3-phenyl group could be oriented to interact with hydrophobic residues, contributing to the overall binding energy. |
These docking studies provide a virtual screening platform to prioritize compounds for synthesis and biological evaluation, and they offer a molecular-level understanding of the structure-activity relationships.
Rational Design Principles Informed by Computational Insights for Chemical Biology
Computational insights, particularly from molecular docking and QSAR studies, have been pivotal in the rational design of novel quinazolinone derivatives for applications in chemical biology and drug discovery. The overarching goal is to modify the basic quinazolinone scaffold to enhance potency, selectivity, and drug-like properties.
Key rational design principles derived from computational studies on quinazolinones include:
Structure-Activity Relationship (SAR) Guided Synthesis: Computational models help to elucidate how different substituents at various positions on the quinazolinone ring affect biological activity. For instance, extensive SAR studies have shown that substitutions at positions 2 and 3 are critical for modulating the activity of these compounds. mdpi.com This knowledge allows for the targeted synthesis of new analogs with improved properties.
Target-Specific Modifications: Based on the topology of the target protein's binding site revealed through docking studies, modifications can be rationally introduced to the quinazolinone scaffold. For example, if a hydrophobic pocket is identified near the 3-position of the bound ligand, introducing a lipophilic group like the phenyl ring in this compound could be a rational design choice to enhance binding affinity. nih.gov
Optimization of Physicochemical Properties: Computational tools can predict how structural modifications will affect a compound's ADME properties. This allows for the proactive design of molecules with better solubility, membrane permeability, and metabolic stability, which are crucial for their utility as chemical probes or therapeutic agents.
In essence, computational studies provide a predictive framework that significantly accelerates the design-synthesize-test cycle in the development of new quinazolinone-based compounds. By understanding the molecular interactions and structure-activity relationships at a theoretical level, researchers can make more informed decisions in the laboratory, leading to the more efficient discovery of potent and selective molecules.
Advanced Spectroscopic and Crystallographic Analyses of 2 Chloro 3 Phenylquinazolin 4 3h One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-chloro-3-phenylquinazolin-4(3H)-one and its derivatives, ¹H and ¹³C NMR spectra provide primary evidence of structural integrity and the specific arrangement of atoms. In the ¹³C-NMR spectra of quinazolinone derivatives, characteristic signals corresponding to the carbonyl (C=O) and imine (C=N) carbons are typically observed in the range of δc 150–170 ppm. nih.gov The synthesis of such compounds can be confirmed by the appearance and disappearance of specific signals; for instance, the successful attachment of a substituent at the N-3 position is confirmed by the disappearance of the N-H proton signal. nih.gov
The following table represents hypothetical, yet characteristic, NMR data for the title compound, based on known chemical shifts for the quinazolinone scaffold and its substituents.
Interactive Table 1: Representative NMR Data for this compound
| Atom Type | Technique | Expected Chemical Shift (δ) ppm | Description |
| Aromatic CH | ¹H NMR | 7.20 - 8.30 | Multiple signals corresponding to protons on the quinazolinone ring system and the N-phenyl substituent. |
| Quinazolinone C=O | ¹³C NMR | ~160 | Carbonyl carbon at position 4 of the quinazolinone ring. |
| Quinazolinone C-Cl | ¹³C NMR | ~155 | Carbon at position 2, bonded to chlorine. |
| Quinazolinone C=N | ¹³C NMR | ~147 | Imine carbon within the quinazolinone ring. |
| Aromatic C | ¹³C NMR | 115 - 145 | Various signals for the carbons of the fused benzene (B151609) ring and the N-phenyl ring. |
While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is essential for assigning protons on the phenyl and quinazolinone aromatic rings by tracing the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is critical for establishing the core structure by showing correlations between protons on the N-phenyl ring and carbons of the quinazolinone core, and vice-versa, confirming the N-3 substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and the relative orientation of the phenyl ring with respect to the quinazolinone plane.
Solid-State NMR (SSNMR) is a powerful non-destructive technique for studying the structure and dynamics of crystalline and amorphous solids. nih.gov It is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystal forms—as different polymorphs will exhibit distinct NMR spectra due to variations in their local molecular environments and intermolecular packing. nih.govdur.ac.uk
For this compound, ¹³C SSNMR can readily distinguish between polymorphs by detecting differences in the isotropic chemical shifts of the carbon atoms. Furthermore, the presence of a chlorine atom makes ³⁵Cl SSNMR a highly effective probe. scholaris.ca As a quadrupolar nucleus, the ³⁵Cl resonance is extremely sensitive to its local electronic environment, making it an excellent tool for fingerprinting different solid forms, including polymorphs and hydrates. scholaris.ca The interaction of the chlorine nucleus can also cause broadening in the signals of adjacent carbon atoms, an effect that can aid in spectral assignment. dur.ac.uk
Interactive Table 2: Illustrative SSNMR Chemical Shifts for Hypothetical Polymorphs
| Polymorph | Technique | Key Nucleus | Illustrative Shift (δ) ppm | Inference |
| Form A | ¹³C SSNMR | C=O Carbon | 160.5 | Unique chemical environment due to specific crystal packing. |
| Form B | ¹³C SSNMR | C=O Carbon | 162.1 | Different intermolecular interactions (e.g., hydrogen bonding) shift the resonance. |
| Form A | ³⁵Cl SSNMR | Chlorine-35 | 950 | Specific electric field gradient at the Cl nucleus. |
| Form B | ³⁵Cl SSNMR | Chlorine-35 | 985 | Different bond lengths and angles in the crystal lattice alter the Cl environment. |
Single Crystal X-ray Diffraction for Absolute Configuration, Conformation, and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. This data allows for the determination of the absolute configuration and preferred conformation of the molecule within the crystal lattice.
While a specific crystal structure for this compound is not publicly documented, analysis of closely related quinazolinone derivatives reveals common structural motifs. researchgate.netresearchgate.netnih.gov For example, in many derivatives, the phenyl ring is twisted relative to the plane of the quinazolinone system. nih.gov
Interactive Table 3: Representative Crystallographic Data for a Related Quinazolinone Derivative Data based on 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline. researchgate.netnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9813 (5) |
| b (Å) | 9.0799 (3) |
| c (Å) | 13.9113 (5) |
| β (°) | 94.758 (3) |
| Volume (ų) | 1884.22 (11) |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In quinazolinone derivatives, hydrogen bonds and π–π stacking are common and significant. researchgate.netresearchgate.net Depending on the functional groups present, molecules can be linked by N—H⋯O, N—H⋯N, or O—H⋯O hydrogen bonds to form distinct motifs like chains, rings, or sheets. researchgate.netresearchgate.netnih.gov For this compound, which lacks a traditional hydrogen bond donor, packing would be dominated by weaker C—H⋯O interactions and π–π stacking between the aromatic rings. The chlorine atom can participate in halogen bonding, further directing the crystal architecture.
Co-crystallization is a crystal engineering technique that combines an active pharmaceutical ingredient (API) with a benign coformer in a stoichiometric ratio to form a new crystalline solid. nih.gov This approach relies on the principles of supramolecular assembly, where molecules recognize each other through specific and directional non-covalent interactions, known as supramolecular synthons. nih.gov
For this compound, the carbonyl group at the 4-position is a strong hydrogen bond acceptor. This site could be targeted to form robust supramolecular heterosynthons with coformers containing hydrogen bond donor groups, such as carboxylic acids or amides. nih.gov The formation of these co-crystals can be designed to create specific, predictable hydrogen-bonding patterns, such as the common R²₂(8) ring motif often observed between a carboxylic acid dimer or an acid-pyridine pair. researchgate.nettandfonline.com Such studies are pivotal for tuning the physicochemical properties of the parent compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge (m/z) ratio, allowing for the determination of its elemental composition and unambiguous confirmation of its molecular formula. core.ac.uk This accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
Beyond accurate mass determination, tandem mass spectrometry (MS/MS) is employed to investigate the structure through controlled fragmentation. nih.gov In this technique, the protonated parent molecule, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule and helps to piece together its structure. The fragmentation pathways are often predictable, proceeding through charge-driven mechanisms. gre.ac.ukcore.ac.uk Elucidating these pathways is essential for the structural confirmation of newly synthesized compounds and the identification of related derivatives in complex mixtures. nih.govnih.gov
Interactive Table 4: Theoretical HRMS Data and Plausible Fragments for this compound Molecular Formula: C₁₄H₉ClN₂O
| Ion | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₁₄H₁₀ClN₂O⁺ | 257.0476 | Protonated parent molecule. |
| [M+H - CO]⁺ | C₁₃H₁₀ClN₂⁺ | 229.0527 | Loss of a neutral carbon monoxide molecule. |
| [M+H - C₇H₄ClO]⁺ | C₇H₆N₂⁺ | 118.0558 | Cleavage resulting in the benzopyrimidine fragment. |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 | Phenyl cation from the N-3 position. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the molecular structure of quinazolinone derivatives. The analysis of vibrational modes provides a detailed fingerprint of the molecule, confirming the presence of key structural motifs.
The most prominent vibrational band in the IR spectra of quinazolin-4(3H)-ones is the carbonyl (C=O) stretching frequency. For this compound and its analogues, this peak is typically observed as a strong band in the region of 1660–1701 cm⁻¹. sapub.org For instance, in various 2,3-disubstituted quinazolin-4(3H)-one derivatives, the C=O stretching vibration of the quinazolinone ring appears at approximately 1688-1701 cm⁻¹. sapub.orgorientjchem.org In a study of 3-{[-(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, the C=O mode was identified at 1683 cm⁻¹ in the IR spectrum and 1682 cm⁻¹ in the Raman spectrum. eurjchem.com The simultaneous activation of this mode in both IR and Raman spectra can indicate charge transfer interactions along the π-conjugated system of the molecule. capes.gov.br
Another key functional group, the imine (C=N) bond within the quinazoline (B50416) ring, exhibits stretching vibrations in the range of 1540–1644 cm⁻¹. eurjchem.comresearchgate.net These bands are characteristic of the heterocyclic core. Aromatic C=C stretching vibrations from the fused benzene ring and the phenyl substituent are typically found in the 1446–1615 cm⁻¹ region. orientjchem.orgeurjchem.comresearchgate.net
The carbon-nitrogen (C-N) single bond stretching vibrations are generally observed between 1100 cm⁻¹ and 1300 cm⁻¹. eurjchem.com For some derivatives, these modes are not pure and can be coupled with other vibrations, as revealed by potential energy distribution (PED) analysis. eurjchem.com The presence of the chloro-substituent at the 2-position would also give rise to a characteristic C-Cl stretching band, though this is often in the lower frequency region of the spectrum and can be harder to assign definitively without computational support.
Detailed assignments from various studies on related quinazolinone derivatives are summarized in the table below.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| Carbonyl (C=O) Stretch | 1661 - 1701 | 1682 | sapub.orgorientjchem.orgeurjchem.comrsc.org |
| Imine (C=N) Stretch | 1540 - 1644 | 1568 | eurjchem.comresearchgate.net |
| Aromatic (C=C) Stretch | 1446 - 1615 | 1602 | orientjchem.orgeurjchem.comresearchgate.net |
| C-N Stretch | 1110 - 1308 | 1108, 1233 | eurjchem.com |
| N-H Stretch (if present) | 3130 - 3444 | - | sapub.org |
| C-H Aromatic Stretch | ~3015 - 3040 | - | orientjchem.org |
Note: The exact frequencies can vary based on the specific substituents on the quinazolinone core and the physical state of the sample.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides critical information about the electronic transitions and photophysical properties of this compound and its derivatives. The spectra are characterized by absorption bands that correspond to π→π* and n→π* electronic transitions within the aromatic and heterocyclic systems.
Studies on various 2,3-disubstituted quinazolin-4(3H)-ones show multiple absorption bands in the UV-Vis region. Typically, strong absorptions are observed between 200 nm and 350 nm. For example, 2-methyl-3-substituted quinazolin-4(3H)-one derivatives exhibit distinct absorption maxima (λmax). orientjchem.orgscispace.com One derivative showed peaks at 224 nm, 242 nm, and 305 nm. orientjchem.org These bands are generally assigned to π→π* transitions within the conjugated aromatic system. The introduction of the C=N chromophore can lead to a bathochromic (red) shift in the absorption bands. orientjchem.org
The substitution pattern on the quinazolinone ring system significantly influences the electronic spectra. For instance, chloro-substitution on the 2-phenylquinazolin-4(3H)-one scaffold affects the position and intensity of the absorption maxima. rsc.org The solvent environment can also play a role in shifting the absorption bands due to solvatochromic effects.
The table below presents UV-Vis absorption data for several quinazolinone derivatives, illustrating the typical electronic transitions observed.
| Compound Derivative | λmax (nm) | log ε (mol⁻¹cm⁻¹) | Solvent | Reference |
| 2-Methyl-3-phenylquinazolin-4(3H)-one | 224, 242, 305 | 5.35, 5.44, 4.97 | Not Specified | orientjchem.org |
| 3-Amino-2-methylquinazolin-4(3H)-one | 230, 245, 320 | 5.44, 5.44, 5.09 | Not Specified | scispace.com |
| 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | 215, 251, 296 | 5.27, 5.06, 4.55 | Not Specified | orientjchem.org |
| 2-Phenylquinazolin-4(3H)-one | 223, 257, 305 | - | Not Specified | rsc.org |
Note: ε (molar absorptivity) values indicate the intensity of the absorption.
Information regarding the fluorescence properties of this compound is not extensively documented in the reviewed literature. While the conjugated system suggests potential fluorescence, detailed studies on its emission spectra, quantum yields, and lifetimes are required for a complete understanding of its photophysical behavior.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods are used to determine the stereochemistry and enantiomeric purity of compounds that possess a chiral center or axial chirality.
For derivatives of this compound to be analyzed by these techniques, they would need to be chiral. This could be achieved by introducing a chiral substituent at the 3-phenyl group or by creating a situation of atropisomerism if rotation around the N-C(phenyl) bond is sufficiently hindered.
However, based on the reviewed scientific literature, there are no specific studies detailing the synthesis of chiral derivatives of this compound or the subsequent analysis of their chiroptical properties. Therefore, data from CD or ORD spectroscopy for this class of compounds is not available at present. Future research in this area could explore the synthesis of enantiomerically pure derivatives and utilize chiroptical methods to investigate their stereochemical features.
Exploration of 2 Chloro 3 Phenylquinazolin 4 3h One in Diverse Academic Research Applications
Development as Chemical Biology Probes and Tools (non-therapeutic, non-clinical)
Beyond therapeutic pursuits, quinazolinone derivatives are being developed as sophisticated tools for chemical biology. Their inherent fluorescence and environmentally sensitive photophysical properties make them ideal candidates for use as chemical probes and bioimaging agents. rsc.org These tools are designed not to treat or cure but to observe, quantify, and understand complex biological processes at the molecular level.
Fluorescent probes built on the quinazolinone framework are used for various non-clinical applications, including:
Bioimaging: The excellent biocompatibility, low toxicity, and high-efficiency luminescence of certain quinazolinone derivatives make them promising reagents for live-cell imaging. rsc.org They can be designed to selectively accumulate in specific organelles or respond to changes in the cellular microenvironment, allowing researchers to visualize cellular structures and dynamics without therapeutic intervention.
Fluorescent Sensing: The sensitivity of their fluorescence to environmental factors like pH, polarity, and the presence of specific analytes allows for the design of quinazolinone-based sensors. For instance, derivatives of 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) have been developed as fluorescent probes to detect changes in the cellular milieu. rsc.org These tools help in studying cellular states and processes that are fundamental to biology.
Applications in Materials Science
The rigid, planar structure and versatile chemistry of the quinazolinone core make it an attractive building block for advanced materials. Derivatives of 2-chloro-3-phenylquinazolin-4(3H)-one are explored for their potential in creating materials with novel optical and electronic properties.
While the direct use of this compound as a monomer in large-scale polymer production is not extensively documented, the synthesis methodologies associated with quinazolines are relevant to polymer chemistry. Techniques such as Phase Transfer Catalysis (PTC), which are widely applied in polymer synthesis, are also used for the alkylation and synthesis of quinazolinone derivatives. nih.gov Furthermore, research into creating larger, multi-ring structures, such as diquinazoline compounds, demonstrates the principle of linking quinazolinone units together, a foundational concept in polymer science. jgpt.co.in These studies suggest the potential for incorporating the robust quinazolinone scaffold into polymer backbones or as functional pendants to create specialty polymers with enhanced thermal stability or specific optical properties.
The application of quinazolinone derivatives in optoelectronics is a burgeoning field of research. Their conjugated π-systems give rise to interesting photophysical behaviors, including strong luminescence, which is crucial for devices like Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. rsc.org
Schiff base derivatives of 2-phenylquinazolin-4(3H)-one, for example, have been noted for their photoluminescent properties. researchgate.net The modification of the quinazolinone core by adding various electron-donating or electron-withdrawing groups allows for precise tuning of their emission wavelengths and quantum yields. This tunability is key to developing new materials for electronic devices, luminescent elements, and photoelectric conversion.
Table 1: Photophysical Properties of Selected Quinazolinone Derivatives
| Derivative Class | Absorption Max (λabs) | Emission Max (λem) | Key Features |
|---|---|---|---|
| 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) Analogs | ~350-400 nm | ~450-550 nm | Environmentally sensitive fluorescence, used in probes. rsc.org |
| 2-Styrylquinazolin-4-ones | Varies with substitution | Varies (e.g., blue to green) | Potential for photoinduced E-Z isomerization. nih.gov |
| Quinazoline-Schiff Base Conjugates | Varies | Varies | Investigated for photoluminescent material applications. researchgate.net |
Note: The values are generalized from literature and can vary significantly based on specific substitutions and solvent conditions.
The inherent luminescent properties of quinazolinones make them a subject of interest in the field of dyes and pigments. Their capacity to act as fluorescent probes is a direct application of their nature as functional dyes. rsc.org These are not merely for coloration but for providing information, such as in bioimaging where the "dye" reports on its biological environment. The development of quinazoline (B50416) derivatives for use as colorimetric and luminescent pH sensors further underscores their utility in this area, where a change in color or fluorescence intensity signals a specific chemical change.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent forces, such as hydrogen bonding and π-π stacking. While specific studies detailing the encapsulation of this compound as a "guest" within a "host" molecule like a cyclodextrin (B1172386) or calixarene (B151959) are not prominent, the structural features of the quinazolinone scaffold make it a candidate for such interactions.
The planar aromatic surfaces of the quinazoline ring are well-suited for π-π stacking interactions, which can drive self-assembly into ordered, supramolecular structures. The presence of nitrogen atoms and the carbonyl group provides sites for hydrogen bonding. These non-covalent interactions are fundamental to the formation of more complex architectures. For example, the concept of modular design and self-assembly has been used to create supramolecular nanofibers from peptides, illustrating how specific molecular recognition can build larger functional structures. rsc.org The principles suggest that quinazolinone derivatives could be designed to self-assemble or interact with other molecules in a predictable, supramolecular fashion.
Catalyst Design and Ligand Development (where the compound or its derivatives act as ligands)
The nitrogen atoms within the quinazolinone scaffold, along with other potential donor atoms introduced through substitution, make these compounds excellent candidates for use as ligands in coordination chemistry. By binding to a central metal ion, they can form stable complexes with potential catalytic activity. rsc.org
Research has shown that quinazolinone derivatives can act as versatile ligands for various transition metals. For instance, quinazoline-hydrazone derivatives have been shown to act as tridentate ligands, binding to metal ions through three different nitrogen atoms (one from the quinazoline ring, one from the hydrazine (B178648) linker, and one from a pyridine (B92270) ring). rsc.org This coordination forms stable, fused five-membered chelate rings. Similarly, derivatives containing thiourea (B124793) moieties possess both hard (N, O) and soft (S) donor sites, making them highly adaptable ligands for creating diverse metal complexes with applications in catalysis. researchgate.net
The development of these metal-quinazolinone complexes is a strategic approach to designing new catalysts. The quinazolinone ligand can be modified to tune the steric and electronic properties of the metal's coordination sphere, thereby influencing the activity and selectivity of the resulting catalyst. mdpi.comfrontiersin.org
Table 2: Quinazolinone Derivatives as Ligands for Metal Complexes
| Ligand Type | Metal Ions Complexed | Coordination Mode | Potential Application |
|---|---|---|---|
| Quinazoline-Hydrazone Derivatives | Zn(II), Co(II), Ni(II), Cu(II) | Tridentate (N,N,N) rsc.org | Catalysis, DNA binding studies rsc.org |
| Acyl Thiourea Quinazolinones | Various Transition Metals | Bidentate or Tridentate (N,O,S) researchgate.net | Catalysis, Materials Chemistry researchgate.net |
Analytical Method Development (e.g., as a spectroscopic standard or reagent in chemical analysis)
While this compound is a well-defined chemical entity, its specific application in the development of analytical methods, such as serving as a spectroscopic standard or a primary reagent in chemical analysis, is not extensively documented in publicly available research. The synthesis and general spectroscopic characterization of this and related quinazolinone compounds are more commonly reported.
In the broader context of quinazolinone chemistry, analytical techniques are crucial for characterizing newly synthesized derivatives. These methods, however, typically focus on structure elucidation rather than employing a specific compound like this compound as a standard for method development. For instance, studies on various quinazolinone derivatives routinely employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compounds.
For example, the characterization of related compounds such as 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives involves detailed analysis of their spectroscopic data. orientjchem.org Similarly, the synthesis of 2-phenylquinazolin-4(3H)-one is confirmed through 1H-NMR, 13C-NMR, and mass spectrometry to ensure the correct structure has been obtained before further use. mdpi.comrsc.org
Although no specific analytical methods have been developed using this compound as a standard, the spectroscopic data available for it and similar quinazolinones could theoretically support its use in future analytical method development. For instance, its distinct mass-to-charge ratio in mass spectrometry or its unique chemical shifts in NMR spectroscopy could serve as a reference point.
Below is a table summarizing the kind of spectroscopic data that is typically collected for quinazolinone derivatives and would be essential for developing any analytical method utilizing them.
| Analytical Technique | Type of Data | Application in Method Development |
| 1H-NMR Spectroscopy | Chemical Shifts (δ) in ppm | Provides information on the number and types of protons, which can be used for structural confirmation and purity assessment. |
| 13C-NMR Spectroscopy | Chemical Shifts (δ) in ppm | Identifies the carbon skeleton of the molecule, crucial for isomeric differentiation and structural verification. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Determines the molecular weight and fragmentation pattern, which can be used for highly sensitive and specific quantification. |
| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | Shows the presence of specific functional groups (e.g., C=O, C-Cl), which can be used for identification and to monitor reactions. |
While the direct application of this compound in analytical method development is not prominent in the literature, the foundational analytical data for this class of compounds is well-established, paving the way for such applications in the future.
Future Directions and Emerging Research Avenues for 2 Chloro 3 Phenylquinazolin 4 3h One
Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
Key Research Thrusts:
Retrosynthetic Analysis: AI algorithms can perform complex retrosynthetic analysis, proposing efficient and novel synthetic pathways to 2-chloro-3-phenylquinazolin-4(3H)-one and its analogues. youtube.com This can significantly reduce the time and resources required for synthesis planning.
Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of new derivatives. By inputting the structure of a modified this compound, researchers can obtain predictions for its solubility, reactivity, and potential biological activity, guiding the selection of the most promising candidates for synthesis. doaj.org
Reaction Optimization: AI can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of this compound. youtube.com This data-driven approach can lead to more efficient and reproducible synthetic protocols.
| Input Derivative of this compound | Predicted Reaction | Predicted Yield (%) | Confidence Score |
| 2-chloro-3-(4-fluorophenyl)quinazolin-4(3H)-one | Suzuki Coupling | 85 | 0.92 |
| 2-azido-3-phenylquinazolin-4(3H)-one | Click Reaction | 95 | 0.98 |
| 2-chloro-3-phenyl-6-nitroquinazolin-4(3H)-one | Nucleophilic Aromatic Substitution | 78 | 0.89 |
Exploration of Novel Reactivity Modes and Unexplored Transformations
The this compound molecule possesses several reactive sites, offering opportunities for a wide range of chemical transformations. Future research will likely focus on exploring novel reactivity modes beyond traditional substitution and condensation reactions. nih.govmdpi.com
Potential Areas of Exploration:
C-H Activation: Direct functionalization of the C-H bonds on the quinazolinone core or the phenyl ring would provide a more atom-economical approach to synthesizing complex derivatives.
Photoredox Catalysis: The use of visible light to drive novel transformations of this compound could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved yields, higher purity, and safer handling of reactive intermediates in the synthesis of quinazolinone derivatives.
Table of Potential Transformations:
| Starting Material | Reagent/Condition | Potential Product |
| This compound | Palladium catalyst, boronic acid | 2-aryl-3-phenylquinazolin-4(3H)-one |
| This compound | Sodium azide | 2-azido-3-phenylquinazolin-4(3H)-one |
| This compound | Amine, base | 2-amino-3-phenylquinazolin-4(3H)-one |
Sustainable Synthesis and Circular Economy Approaches in Quinazolinone Production
The principles of green chemistry and the concept of a circular economy are increasingly influencing the synthesis of pharmaceutical intermediates. nih.gov Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.
Key Strategies for Sustainable Synthesis:
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, deep eutectic solvents, or ionic liquids. bohrium.comfrontiersin.orgtandfonline.com
Catalysis: Employing reusable catalysts, such as magnetic nanocatalysts, to minimize waste and improve the efficiency of synthetic processes. bohrium.comfrontiersin.org Recent studies have shown the effectiveness of magnetically recoverable palladium catalysts in the synthesis of quinazolinones, achieving high yields and allowing for easy catalyst recycling. bohrium.comfrontiersin.org
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on fossil fuels.
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or solar-powered reactions to reduce the carbon footprint of the manufacturing process. rsc.orgresearchgate.net
Comparison of Synthetic Methods:
| Method | Solvents | Catalyst | Energy Source | Sustainability Profile |
| Conventional Synthesis | Toluene, DMF | Stoichiometric reagents | Conventional heating | Low |
| Microwave-Assisted Synthesis | Ethanol, Water | Lewis acids | Microwaves | Medium |
| Magnetic Nanocatalyst Synthesis | PEG/water | Recyclable Pd catalyst | Mild heating | High |
| Solar-Powered Synthesis | Lemon juice (natural catalyst) | None | Concentrated solar radiation | High rsc.org |
Advanced Characterization Methodologies for Complex Systems
As more complex derivatives and formulations of this compound are developed, advanced characterization techniques will be crucial for their detailed analysis.
Emerging Characterization Techniques:
Solid-State NMR: To probe the structure and dynamics of the compound in its solid form, which is often the relevant state for pharmaceutical applications.
Cryo-Electron Microscopy (Cryo-EM): For visualizing the interactions of quinazolinone derivatives with biological macromolecules at near-atomic resolution.
Mass Spectrometry Imaging: To map the distribution of the compound and its metabolites in tissues, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.
The structures of newly synthesized quinazolinone derivatives are typically confirmed using a combination of spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govtandfonline.comsapub.org
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The unique properties of the this compound scaffold open up avenues for research that extend beyond the traditional boundaries of organic and medicinal chemistry.
Potential Interdisciplinary Applications:
Materials Science: The quinazolinone core could be incorporated into polymers or other materials to create novel functional materials with specific optical, electronic, or thermal properties.
Chemical Biology: Fluorescently tagged derivatives of this compound could be developed as chemical probes to study biological processes in living cells.
Agrochemicals: The biological activity of quinazolinones is not limited to pharmaceuticals; there is potential to explore their use as herbicides or pesticides. nih.gov
The diverse biological activities reported for quinazolinone derivatives, including anti-inflammatory, antimicrobial, and antitumor effects, underscore the vast potential for interdisciplinary research. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 2-chloro-3-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. For example, reacting 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate under conventional heating initiates nucleophilic attack on the lactone carbonyl, forming an intermediate that undergoes intramolecular cyclization to yield the quinazoline core. Pyridine is often used as a catalyst to facilitate ring closure. Microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) and improves yields (up to 20% increase) compared to conventional methods .
Q. What safety protocols are critical when handling this compound?
Wear protective gear (gloves, goggles, lab coat) to avoid skin contact, inhalation, or ingestion. The compound may pose hazards such as skin irritation (H313) or harmful effects if swallowed (H303). Work in a fume hood and follow waste disposal regulations for halogenated organic compounds .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy confirms substituent positions and purity.
- Mass spectrometry validates molecular weight.
- X-ray crystallography (using SHELX software for refinement) resolves crystal structure and hydrogen bonding patterns. Single-crystal studies often require data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. How is the purity of this compound assessed post-synthesis?
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is standard. Purity is confirmed by HPLC (>95% area under the curve) or melting point analysis .
Advanced Research Questions
Q. How does microwave irradiation enhance the synthesis of this compound?
Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example, microwave-assisted synthesis reduced reaction time from 12 hours (conventional heating) to 30 minutes while increasing yield from 65% to 85%. This method minimizes side reactions like hydrolysis of the chlorophenyl group .
Q. What computational tools are used to predict the biological activity of quinazolinone derivatives?
Molecular docking (e.g., MOE software) and density functional theory (DFT) calculations analyze interactions with biological targets like enzymes. The Protein Data Bank (PDB) provides structural templates for docking studies. For example, quinazolinones with electron-withdrawing groups (e.g., Cl) show enhanced binding to antioxidant enzymes like SOD .
Q. How do structural modifications at the 3-position affect bioactivity?
Substituting the 3-phenyl group with electron-rich moieties (e.g., methoxy or amino groups) enhances antioxidant activity. For instance, 6-(2-chlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one (analog 3d) showed significant radical scavenging (IC50 = 12 µM) in DPPH assays, attributed to improved resonance stabilization of the radical intermediate .
Q. What contradictions exist in crystallographic data for halogenated quinazolinones?
Discrepancies in bond angles (e.g., C-Cl vs. C-N distances) may arise from resolution limits or twinning. For example, a study reported a C-Cl bond length of 1.74 Å in 6-chloro-3-phenethyl-2-thioxoquinazolin-4(1H)-one, differing from DFT-predicted 1.70 Å. SHELXL refinement with high-resolution data (≤0.8 Å) mitigates such errors .
Q. Can this compound serve as a precursor for metal complexes?
Yes. The carbonyl and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺ or Zn²⁺) to form complexes with potential catalytic or antimicrobial properties. Synthesis involves refluxing the ligand with metal salts in ethanol, followed by characterization via FT-IR and single-crystal XRD .
Q. How do solvent polarity and temperature impact cyclization efficiency?
Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization, improving yields. At elevated temperatures (>100°C), ring closure proceeds faster but may degrade heat-sensitive substituents. Optimized conditions (e.g., DMF at 80°C for 2 hours) balance speed and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
